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molecular formula C4H11NO2<br>C4H11NO2<br>(CH2CH2OH)2NH B148175 Diethanolamine CAS No. 61791-44-4

Diethanolamine

Cat. No. B148175
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Patent
US05053317

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|

Inputs

Step One
Name
Quantity
184 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
0.24 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
0.17 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to a mixture of 7.6 g of the monoamide

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053317

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|

Inputs

Step One
Name
Quantity
184 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
0.24 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
0.17 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to a mixture of 7.6 g of the monoamide

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053317

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|

Inputs

Step One
Name
Quantity
184 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
0.24 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
0.17 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to a mixture of 7.6 g of the monoamide

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053317

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|

Inputs

Step One
Name
Quantity
184 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
0.24 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
0.17 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to a mixture of 7.6 g of the monoamide

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053317

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(S([N:10]=C=O)(=O)=[O:8])=CC=CC=1.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17]CCCCCCCC.[C:28]([O-:41])(=O)[CH2:29]CCCCCCCCCC.C([Sn+2]CCCC)CCC>O1CCCC1>[C:14]1(=[O:27])[O:26][C:17](=[O:8])[CH2:16][CH2:15]1.[NH:10]([CH2:15][CH2:14][OH:27])[CH2:29][CH2:28][OH:41] |f:1.2.3|

Inputs

Step One
Name
Quantity
184 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Smiles
Name
Quantity
0.24 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
Name
Quantity
150 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
0.17 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to a mixture of 7.6 g of the monoamide

Outcomes

Product
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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